![molecular formula C25H27NO2 B12621587 (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine CAS No. 920803-01-6](/img/structure/B12621587.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
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Overview
Description
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, and a phenylethyl group attached to the morpholine ring. The stereochemistry of the compound is defined by the (2R) and (1S) configurations, which indicate the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenyl bromide through the reaction of 4-hydroxybromobenzene with benzyl bromide in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The benzyloxyphenyl intermediate undergoes nucleophilic substitution with morpholine to form 2-(4-benzyloxyphenyl)morpholine.
Chiral Resolution: The racemic mixture of 2-(4-benzyloxyphenyl)morpholine is subjected to chiral resolution using chiral acids or chromatography to obtain the (2R)-enantiomer.
Addition of Phenylethyl Group: The final step involves the addition of the phenylethyl group to the morpholine ring through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylethyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that morpholine derivatives, including (2R)-2-[4-(benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine, exhibit promising anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated the compound's efficacy against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Neurological Disorders
Morpholine derivatives have also been explored for their neuroprotective effects. The compound has been investigated for its role in modulating neurotransmitter systems, which may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a treatment option .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth | |
Neuroprotective | Modulation of neurotransmitter systems | |
Antimicrobial | Potential activity against bacterial strains |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral assessments indicated improved cognitive function and reduced neuroinflammation markers compared to control groups. Histological analysis revealed decreased neuronal loss in treated animals, supporting the compound's potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to neurotransmitter receptors such as serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[4-(Methoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-[4-(Ethoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-[4-(Propoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
Uniqueness
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to cross biological membranes, making it more effective in interacting with molecular targets.
Biological Activity
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a morpholine ring and a benzyloxy group, suggests possible interactions with various biological targets, including G protein-coupled receptors (GPCRs), which play crucial roles in many physiological processes.
The biological activity of this compound may involve modulation of GPCRs, which are critical for signal transduction in cells. The interaction with these receptors can lead to various downstream effects, including changes in cellular metabolism, gene expression, and cell proliferation.
Table 1: Summary of Biological Activities
Case Studies
- GPCR Interaction Study : A study focused on the interaction of this compound with specific GPCRs revealed that the compound acts as a selective antagonist for certain receptor subtypes. This selectivity suggests potential therapeutic applications in conditions where modulation of these receptors is beneficial, such as anxiety and depression disorders.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This indicates its potential use as an anti-inflammatory agent, which could be relevant for treating chronic inflammatory diseases.
- Anticancer Evaluation : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. Mechanistic studies indicated that it induces apoptosis through the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology.
- Neuroprotective Study : In models of neurotoxicity induced by oxidative stress, this compound demonstrated protective effects on neuronal cells, suggesting its potential utility in neurodegenerative diseases.
Properties
CAS No. |
920803-01-6 |
---|---|
Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2R)-4-[(1S)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25-/m0/s1 |
InChI Key |
ISRDVUQULPZUSX-CPJSRVTESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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